molecular formula C10H8F4OS B14057262 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14057262
M. Wt: 252.23 g/mol
InChI Key: KWUWBVFRHSLPMU-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS It is characterized by the presence of a fluoro group and a trifluoromethylthio group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-4-(trifluoromethylthio)benzene with propanone under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The fluoro and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(trifluoromethyl)phenol: Similar in structure but lacks the propanone moiety.

    2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the propanone moiety.

Uniqueness

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the combination of fluoro, trifluoromethylthio, and propanone groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F4OS/c1-2-9(15)7-4-3-6(5-8(7)11)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

KWUWBVFRHSLPMU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)F

Origin of Product

United States

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